2-Methyl-1H-indole-5-sulfonyl chloride

Catalog No.
S8253763
CAS No.
M.F
C9H8ClNO2S
M. Wt
229.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1H-indole-5-sulfonyl chloride

Product Name

2-Methyl-1H-indole-5-sulfonyl chloride

IUPAC Name

2-methyl-1H-indole-5-sulfonyl chloride

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.68 g/mol

InChI

InChI=1S/C9H8ClNO2S/c1-6-4-7-5-8(14(10,12)13)2-3-9(7)11-6/h2-5,11H,1H3

InChI Key

SREUIBSARLYEIV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2)S(=O)(=O)Cl

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)S(=O)(=O)Cl

2-Methyl-1H-indole-5-sulfonyl chloride is a chemical compound characterized by its unique structure, which incorporates a sulfonyl chloride functional group attached to a methyl-substituted indole. The molecular formula for this compound is C9H8ClN1O2SC_9H_8ClN_1O_2S, and it has a molecular weight of approximately 229.68 g/mol. The presence of the sulfonyl chloride group makes it highly reactive, allowing it to participate in various

  • Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
  • Oxidation and Reduction Reactions: The indole ring can be oxidized to yield indole derivatives or reduced to form indoline derivatives. Common reagents for these transformations include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

The mechanism of action involves the reactivity of the sulfonyl chloride, which can react with nucleophiles to form various derivatives. The specific interactions and pathways depend on the nature of the substituents introduced during these reactions.

Research indicates that compounds related to 2-Methyl-1H-indole-5-sulfonyl chloride exhibit various biological activities. For instance, derivatives formed from this compound may demonstrate antimicrobial, anti-inflammatory, or anticancer properties due to their ability to interact with biological targets through the formation of sulfonamide bonds.

Several methods can be employed for synthesizing 2-Methyl-1H-indole-5-sulfonyl chloride:

  • Direct Sulfonation: Indole derivatives can be sulfonated using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.
  • Chlorination: Chlorination of 2-methylindole followed by treatment with thionyl chloride can yield the desired sulfonyl chloride.
  • One-Pot Syntheses: Recent methodologies have explored one-pot reactions that combine multiple steps into a single process, enhancing efficiency and yield.

2-Methyl-1H-indole-5-sulfonyl chloride has several applications in medicinal chemistry and organic synthesis:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds, particularly in drug discovery programs targeting various diseases.
  • Chemical Synthesis: Used as a reagent in organic synthesis for producing sulfonamide derivatives and other functionalized indoles.

Several compounds share structural similarities with 2-Methyl-1H-indole-5-sulfonyl chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Methyl-2-oxoindoline-5-sulfonyl chlorideOxoindoline derivativeContains an oxo group, enhancing reactivity
2-Methyl-1H-imidazole-5-sulfonyl chlorideImidazole derivativeDifferent nitrogen heterocycle affecting properties
3-(2-aminoethyl)-N-methyl-1H-indole-5-sulfonamideSulfonamide derivativeContains an amino group, increasing biological activity

Uniqueness

The uniqueness of 2-Methyl-1H-indole-5-sulfonyl chloride lies in its specific combination of functional groups that allow it to engage in diverse

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

228.9964274 g/mol

Monoisotopic Mass

228.9964274 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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